N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18ClFN4O3 and its molecular weight is 440.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide and its derivatives have been synthesized and studied for various pharmacological activities. One study highlighted the synthesis of acetamide derivatives with significant anti-inflammatory activity (Sunder & Maleraju, 2013). Another research explored coordination complexes constructed from pyrazole-acetamide derivatives, which exhibited notable antioxidant activity (Chkirate et al., 2019).
Structural and Crystallographic Analysis
The compound and its related structures have been extensively analyzed for their crystal structures and molecular conformations. For instance, crystal structures of two C,N-disubstituted acetamides, including a derivative of N-(3-chloro-4-fluorophenyl) acetamide, were studied, emphasizing hydrogen bonding patterns (Narayana et al., 2016).
Nonlinear Optical Properties
Research into the nonlinear optical properties of organic crystals related to N-(3-chloro-4-fluorophenyl) acetamide has been conducted. These investigations aimed to understand their potential in photonic devices, such as optical switches and modulators (Castro et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Various derivatives of N-(3-chloro-4-fluorophenyl) acetamide have been synthesized and tested for their antimicrobial and anti-inflammatory properties. For example, a study synthesized sulfide and sulfone derivatives of the compound, which displayed antimicrobial activity against both bacteria and fungi (Badiger et al., 2013).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O3/c1-2-31-16-6-3-14(4-7-16)19-12-20-22(30)27(9-10-28(20)26-19)13-21(29)25-15-5-8-18(24)17(23)11-15/h3-12H,2,13H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWWBLVLTAXODQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.